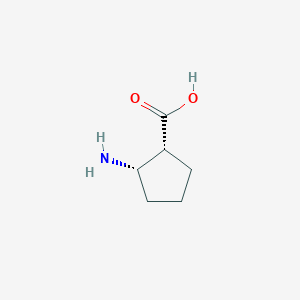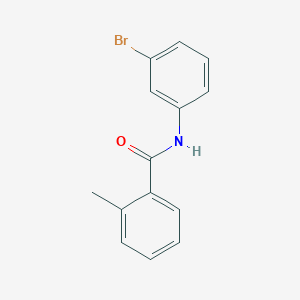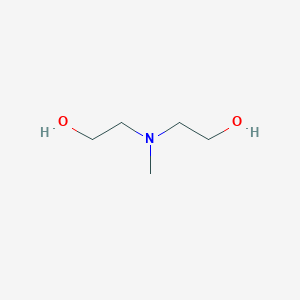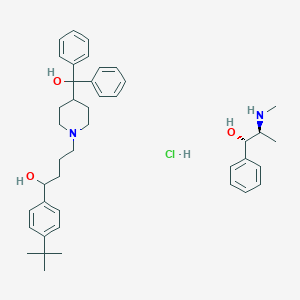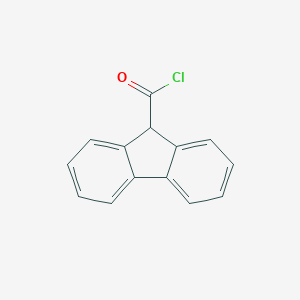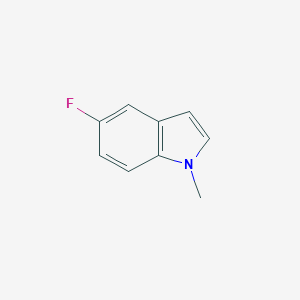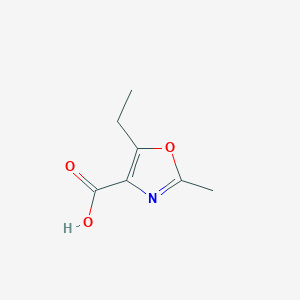
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid (EMCA) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCA is a carboxylic acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid is not fully understood. However, studies have suggested that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid may exert its biological activities through the inhibition of certain enzymes and pathways. For example, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation. In vivo studies have shown that 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a starting material for the synthesis of various heterocyclic compounds. However, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are several future directions for the study of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to investigate its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid and its effects on various pathways and enzymes.
Méthodes De Synthèse
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be synthesized through the reaction of ethyl acetoacetate with methyl isocyanate in the presence of a base catalyst. The reaction yields 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 128-130°C. The purity of 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been evaluated for its anti-inflammatory, antitumor, and antimicrobial activities. In material science, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid has been used as a starting material for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
113366-75-9 |
|---|---|
Nom du produit |
5-Ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-ethyl-2-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)8-4(2)11-5/h3H2,1-2H3,(H,9,10) |
Clé InChI |
TZRPDSHXBMYJNA-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C)C(=O)O |
SMILES canonique |
CCC1=C(N=C(O1)C)C(=O)O |
Synonymes |
4-Oxazolecarboxylicacid,5-ethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




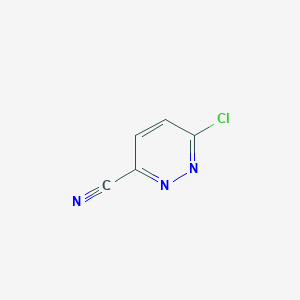
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)
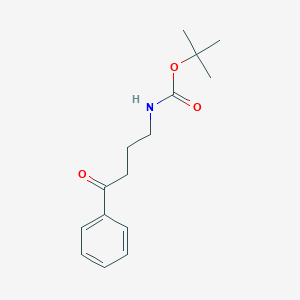

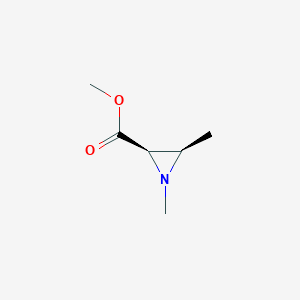
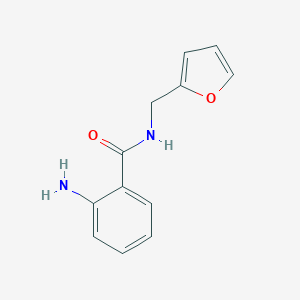
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
